molecular formula C24H25ClN2O B5051494 1-[3-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine

1-[3-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine

Cat. No. B5051494
M. Wt: 392.9 g/mol
InChI Key: UFLQUAHJJJTFSK-UHFFFAOYSA-N
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Description

“1-[3-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine” is a chemical compound. It is a derivative of piperazine, which is a heterocyclic compound containing a six-membered ring with two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of piperazine derivatives typically involves reactions of diethanolamine with various reagents . For example, one method for synthesizing a piperazine pharmaceutical intermediate involves diethanolamine undergoing a reaction with thionyl chloride to yield bis(2-chloroethyl)methylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of “1-[3-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine” would include a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions. Attached to this ring would be a benzyl group with a benzyloxy substituent, and a chlorophenyl group .


Chemical Reactions Analysis

Piperazine derivatives, including “1-[3-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine”, can undergo various chemical reactions. These include free radical bromination, nucleophilic substitution, and oxidation . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

properties

IUPAC Name

1-(3-chlorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O/c25-22-9-5-10-23(17-22)27-14-12-26(13-15-27)18-21-8-4-11-24(16-21)28-19-20-6-2-1-3-7-20/h1-11,16-17H,12-15,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLQUAHJJJTFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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